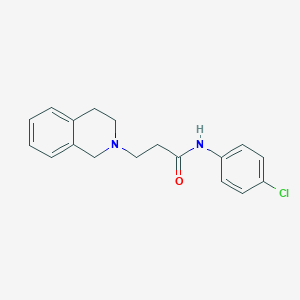

![molecular formula C15H21FN2O B248028 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248028.png)

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide, also known as Flecainide, is a class I antiarrhythmic drug used to treat various cardiac arrhythmias. Flecainide is a potent sodium channel blocker that works by slowing down the electrical signals in the heart, thus preventing abnormal heart rhythms.

Applications De Recherche Scientifique

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has been extensively studied for its antiarrhythmic properties and has been used to treat various cardiac arrhythmias such as atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has also been investigated for its potential use in the treatment of other disorders such as epilepsy, migraine, and neuropathic pain.

Mécanisme D'action

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide works by blocking sodium channels in the heart, which slows down the electrical signals that cause abnormal heart rhythms. 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has a high affinity for the open and inactive states of sodium channels, which allows it to effectively block the flow of sodium ions into cardiac cells.

Biochemical and Physiological Effects:

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects on the heart. It has been shown to increase the refractory period of cardiac cells, which helps to prevent the reentry of electrical signals that can cause arrhythmias. 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has also been shown to decrease the rate of depolarization in cardiac cells, which can help to reduce the risk of ventricular fibrillation.

Avantages Et Limitations Des Expériences En Laboratoire

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has several advantages for lab experiments. It is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on cardiac electrophysiology. 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide is also relatively stable and can be stored for long periods of time. However, 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer to experimental animals. 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.

Orientations Futures

There are several future directions for research on 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide. One area of interest is the potential use of 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide in the treatment of other disorders such as epilepsy, migraine, and neuropathic pain. Another area of interest is the development of new sodium channel blockers with improved selectivity and safety profiles. Additionally, there is a need for further research on the mechanisms underlying the antiarrhythmic effects of 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide, which could lead to the development of new treatments for cardiac arrhythmias.

Méthodes De Synthèse

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide can be synthesized by the reaction of 4-chlorobenzonitrile with ethyl 2-methyl-2-propenoate in the presence of sodium ethoxide. The resulting product is then reacted with 3-fluoroaniline in the presence of sodium hydride to yield 3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide.

Propriétés

Nom du produit |

3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide |

|---|---|

Formule moléculaire |

C15H21FN2O |

Poids moléculaire |

264.34 g/mol |

Nom IUPAC |

3-[ethyl(2-methylprop-2-enyl)amino]-N-(3-fluorophenyl)propanamide |

InChI |

InChI=1S/C15H21FN2O/c1-4-18(11-12(2)3)9-8-15(19)17-14-7-5-6-13(16)10-14/h5-7,10H,2,4,8-9,11H2,1,3H3,(H,17,19) |

Clé InChI |

HUMPFWXTWCQJCF-UHFFFAOYSA-N |

SMILES |

CCN(CCC(=O)NC1=CC(=CC=C1)F)CC(=C)C |

SMILES canonique |

CCN(CCC(=O)NC1=CC(=CC=C1)F)CC(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247945.png)

![1-[3-(4-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247946.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247947.png)

![3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B247949.png)

![1-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B247955.png)

![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)

![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)

![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)

![3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247967.png)

![Ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247970.png)